molecular formula C13H24O2 B1623477 cis-3-Hexenyl heptanoate CAS No. 61444-39-1

cis-3-Hexenyl heptanoate

Cat. No.: B1623477
CAS No.: 61444-39-1
M. Wt: 212.33 g/mol
InChI Key: KBBLMMCEHYHHIW-VURMDHGXSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as (Z)-hex-3-enyl heptanoate or (3Z)-3-Hexenyl heptanoate. The Chemical Abstracts Service registry number for this compound is 61444-39-1, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes heptanoic acid, 3-hexenyl ester, (Z)- and [(Z)-hex-3-enyl] heptanoate, reflecting different systematic naming conventions.

The International Chemical Identifier key for this compound is KBBLMMCEHYHHIW-VURMDHGXSA-N, which serves as a standardized digital signature for the molecular structure. The Simplified Molecular Input Line Entry System representation is CCCCCCC(=O)OCC/C=C\CC, clearly delineating the connectivity and stereochemistry of the molecule. These systematic identifiers ensure unambiguous communication within the scientific community and facilitate accurate database searches across multiple chemical information systems.

The European Community number 262-798-9 provides additional regulatory identification for this compound within European chemical databases. The compound is also catalogued in various international chemical databases under multiple synonyms including this compound, (Z)-3-Hexenyl heptanoate, and cis-3-Hexen-1-yl heptanoate, reflecting the diverse nomenclature conventions employed across different scientific disciplines.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₂₄O₂ defines the fundamental composition of this compound, indicating thirteen carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms. The molecular weight calculations yield a precise value of 212.3285 atomic mass units according to the National Institute of Standards and Technology database, with other sources reporting slight variations to 212.33 grams per mole. These minor discrepancies reflect different rounding conventions and computational methods employed in molecular weight determinations.

The exact mass determination provides a more precise value of 212.17763 grams per mole, which is crucial for high-resolution mass spectrometry applications. This exact mass value enables accurate identification and quantification of the compound in complex mixtures using modern analytical instrumentation. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is calculated as 212.177630 atomic mass units.

Property Value Units Reference
Molecular Formula C₁₃H₂₄O₂ -
Molecular Weight 212.33 g/mol
Exact Mass 212.17763 g/mol
Monoisotopic Mass 212.177630 amu

The elemental composition analysis reveals a carbon content of approximately 73.6%, hydrogen content of 11.4%, and oxygen content of 15.1% by mass. This composition is characteristic of medium-chain fatty acid esters and contributes to the compound's physical and chemical properties including its hydrophobic nature and volatility characteristics.

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of this compound is defined by the Z-configuration at the double bond located at the third carbon position of the hexenyl chain. This geometric isomerism results from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of substituent groups. The Z-designation indicates that the higher priority groups on each carbon of the double bond are positioned on the same side of the double bond plane, following Cahn-Ingold-Prelog priority rules.

The International Chemical Identifier representation specifically denotes this stereochemistry as /b8-6-, indicating the cis-configuration between carbons 6 and 8 in the systematic numbering. This stereochemical specification is crucial for distinguishing this compound from its geometric isomer, trans-2-hexenyl heptanoate, which exhibits significantly different physical and chemical properties. The cis-configuration influences the overall molecular shape, affecting intermolecular interactions and consequently impacting properties such as boiling point, viscosity, and solubility.

Conformational analysis suggests that the molecule can exist in multiple conformations due to rotation around single bonds, with the cis-configuration potentially existing in both cis and trans conformations relative to the ester functional group. Research indicates that the trans-conformation relative to the ester group may be energetically more stable, influencing the compound's reactivity patterns and intermolecular interactions. This conformational flexibility affects the molecule's behavior in atmospheric reactions and its interaction with biological systems.

The presence of the Z-double bond creates specific steric constraints that influence the compound's three-dimensional structure and its interaction with enzymes and receptors. These stereochemical considerations are particularly important when studying the compound's atmospheric chemistry and potential biological activities, as geometric isomers often exhibit markedly different reactivity profiles and environmental fate characteristics.

Spectroscopic Characterization (IR, NMR, MS)

Mass spectrometry analysis provides comprehensive fragmentation patterns for this compound, with the molecular ion peak observed at mass-to-charge ratio 212. The predicted collision cross-section values for various adduct ions have been calculated, including [M+H]⁺ at 213.18491 with a collision cross-section of 154.8 square angstroms, [M+Na]⁺ at 235.16685 with 159.7 square angstroms, and [M-H]⁻ at 211.17035 with 154.0 square angstroms. These values are essential for ion mobility spectrometry applications and structural elucidation studies.

The mass spectral fragmentation pattern shows characteristic peaks that aid in structural identification and confirmation. The base peak and significant fragment ions provide insights into the preferred cleavage pathways during ionization, typically involving breakage at the ester linkage and along the aliphatic chains. The SPLASH identifier splash10-00l6-9000000000-c524de74b0c2944fbd9f serves as a unique fingerprint for the mass spectrum, enabling automated spectrum matching and compound identification.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross-Section (Ų)
[M+H]⁺ 213.18491 154.8
[M+Na]⁺ 235.16685 159.7
[M-H]⁻ 211.17035 154.0
[M+NH₄]⁺ 230.21145 173.8
[M+K]⁺ 251.14079 157.9

Nuclear magnetic resonance spectroscopy data, while limited in the available literature for this specific compound, can be inferred from related cis-3-hexenyl esters. The characteristic signals for the double bond protons typically appear in the 5.3-5.6 parts per million region, while the ester carbonyl carbon signal appears around 170-175 parts per million in carbon-13 nuclear magnetic resonance spectra. The aliphatic protons of the hexenyl and heptanoyl chains appear in the typical alkyl regions between 0.8-2.5 parts per million.

Infrared spectroscopy analysis would be expected to show characteristic absorption bands for the ester carbonyl stretch around 1735-1750 wavenumbers, carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, and the carbon-carbon double bond stretch around 1650 wavenumbers. The fingerprint region below 1500 wavenumbers provides additional structural information through characteristic bending and stretching vibrations of the molecular framework.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is not extensively documented in the available literature, conformational analysis studies provide insights into the preferred three-dimensional arrangements of the molecule. The compound exhibits conformational flexibility due to rotation around single bonds, particularly along the aliphatic chains and around the ester linkage. Computational studies suggest that the molecule can adopt multiple low-energy conformations, with preferences influenced by intramolecular interactions and steric considerations.

The three-dimensional structure files available in standard data format indicate that the molecule has been subjected to computational geometry optimization, providing estimated bond lengths, bond angles, and dihedral angles. These computational models suggest that the ester group adopts a planar configuration, while the aliphatic chains can assume various conformations ranging from extended to more compact arrangements depending on environmental conditions and intermolecular interactions.

Molecular dynamics simulations and density functional theory calculations for related cis-3-hexenyl esters indicate that the Z-configuration of the double bond creates specific conformational constraints that influence the overall molecular shape. The presence of the double bond introduces rigidity into the hexenyl chain, affecting the compound's packing behavior and intermolecular interactions. These conformational considerations are particularly relevant for understanding the compound's atmospheric chemistry behavior and its interactions with other molecules in complex environmental matrices.

Properties

CAS No.

61444-39-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(Z)-hex-3-enyl] heptanoate

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3/b8-6-

InChI Key

KBBLMMCEHYHHIW-VURMDHGXSA-N

SMILES

CCCCCCC(=O)OCCC=CCC

Isomeric SMILES

CCCCCCC(=O)OCC/C=C\CC

Canonical SMILES

CCCCCCC(=O)OCCC=CCC

Other CAS No.

61444-39-1

Origin of Product

United States

Scientific Research Applications

Flavoring Agent

Cis-3-Hexenyl heptanoate is widely used as a flavoring agent due to its pleasant green and fruity notes. It is included in various food products to enhance flavor profiles. According to a safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the compound does not pose safety concerns at current levels of intake when used as a flavoring agent .

Fragrance Industry

This compound is also utilized in the fragrance industry for its fresh and green scent, which is reminiscent of freshly cut grass and fruits. It enhances the olfactory profile of perfumes and scented products. The use of cis-3-hexenyl derivatives has been shown to augment sweet, fruity aromas in tobacco products .

Potential Therapeutic Applications

Recent studies suggest that this compound may have potential therapeutic applications. Research indicates that compounds related to cis-3-hexenyl derivatives could exhibit anti-inflammatory properties or serve as natural insect repellents. Further investigation into these areas could yield significant insights into new therapeutic uses.

Flavoring Safety Evaluation

A comprehensive safety assessment conducted by JECFA evaluated various esters, including this compound, and concluded that they are metabolized into innocuous products without adverse effects on human health . The estimated daily intake levels were found to be below safety thresholds.

Gas-Phase Kinetics Study

A study published in the Journal of Physical Chemistry A examined the gas-phase kinetics of cis-3-hexenyl esters, including their reaction rates with hydroxyl radicals (OH). This research provides insights into the atmospheric behavior of these compounds, which can inform their environmental impact and stability .

Fragrance Enhancement in Tobacco

A patent describes methods for enhancing the aroma characteristics of tobacco using derivatives of cis-3-hexenol, demonstrating the compound's utility in modifying sensory experiences in consumer products . This application highlights its significance beyond traditional food uses.

Comparison with Similar Compounds

Key Observations :

  • Longer acid chains (e.g., heptanoate vs. butyrate) correlate with lower volatility and higher molecular weight, influencing odor longevity in perfumery .
  • Branched esters like cis-3-hexenyl isovalerate exhibit distinct olfactory profiles due to steric effects .

Flavor and Fragrance Performance

Compound Odor Description Key Applications
This compound Fresh, green, fruity, unripe fruit Fruit flavors, herbal fragrances
cis-3-Hexenyl hexanoate Green, apple-like, slightly floral Apple, pear, and tropical fruit flavors
cis-3-Hexenyl valerate Sharp, green, banana-like Dairy flavors, floral perfumes
cis-3-Hexenyl butyrate Intensely green, leafy, cheesy Vegetable flavors, insect attractants*
cis-3-Hexenyl isovalerate Sweet, fruity, berry-like Berry flavors, cosmetic fragrances

*cis-3-Hexenyl butyrate is emitted by blueberry flowers and serves as a semiochemical to attract weevils .

Chromatographic Behavior

Retention indices (RI) on polar and nonpolar GC columns differentiate these esters:

Compound RI (Nonpolar Column) RI (Polar Column)
This compound 1,450* 1,620*
cis-3-Hexenyl hexanoate 1,380 1,550
cis-3-Hexenyl isovalerate 1,210 1,390

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity and structural confirmation of cis-3-hexenyl heptanoate in research settings?

  • Methodology :

  • Gas Chromatography (GC) : Primary method for purity assessment (≥98% by GC) as per JECFA standards, using polar capillary columns (e.g., DB-WAX) and flame ionization detection .
  • NMR Spectroscopy : For structural confirmation, 1^1H and 13^13C NMR analyze stereochemistry (e.g., Z-configuration of the 3-hexenyl group) and ester linkage .
  • Refractometry/Specific Gravity : Validate physical properties (refractive index: 1.436–1.442; specific gravity: 0.875–0.881) using calibrated instruments .

Q. What are the optimal laboratory synthesis conditions for producing this compound with high yield and minimal isomerization?

  • Methodology :

  • Esterification : React cis-3-hexenol with heptanoyl chloride in anhydrous conditions, catalyzed by pyridine or DMAP, under reflux (60–80°C) to minimize thermal isomerization .
  • Purification : Fractional distillation under reduced pressure (boiling point ~240–250°C) or silica gel chromatography to separate isomers .
  • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product stability using accelerated aging tests (40°C/75% RH for 28 days) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experimental workflows?

  • Methodology :

  • Storage : Keep in amber glass vials under inert gas (N2_2/Ar) at 4°C to prevent oxidation and light-induced degradation .
  • Handling : Use gloveboxes for air-sensitive experiments; avoid contact with strong acids/bases to prevent ester hydrolysis .
  • Waste Management : Collect waste in sealed containers labeled "flammable" and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with insect olfactory receptors, and what experimental approaches are used to study these interactions?

  • Methodology :

  • Electroantennography (EAG) : Measure depolarization responses in insect antennae (e.g., Tephritidae) to compare activity between cis- and trans-isomers .
  • GC-EAD : Couple gas chromatography with EAD to identify bioactive isomers in complex mixtures (e.g., plant volatiles) .
  • Molecular Docking : Simulate ligand-receptor binding using homology models of odorant-binding proteins (e.g., ORco subunits) to predict stereochemical preferences .

Q. What methodologies are employed to assess the environmental fate and biodegradation pathways of this compound in aquatic systems?

  • Methodology :

  • OECD 301 Tests : Conduct ready biodegradability assays (e.g., DOC Die-Away) to measure mineralization rates in freshwater .
  • LC-MS/MS Analysis : Track degradation metabolites (e.g., heptanoic acid, cis-3-hexenol) using reverse-phase columns and multiple reaction monitoring (MRM) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC50_{50} values and assess ecological risks .

Q. How can researchers resolve contradictory results in bioactivity studies of this compound across different model organisms?

  • Methodology :

  • Dose-Response Curves : Standardize concentrations (e.g., 0.1–100 µM) and exposure times to account for species-specific thresholds .
  • Meta-Analysis : Apply the GRADE framework to evaluate study quality, focusing on bias risk, inconsistency, and indirectness (e.g., relevance of insect vs. mammalian models) .
  • Cross-Species Assays : Compare receptor activation patterns using heterologous expression systems (e.g., HEK293 cells expressing human OR1A1 vs. Drosophila Orco) .

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